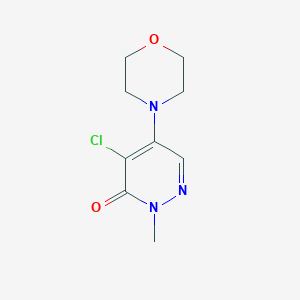

4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-chloro-2-methyl-5-morpholin-4-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-12-9(14)8(10)7(6-11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFFULBWRPBYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148356 | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-85-9 | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one

An In-depth Technical Guide to the Synthesis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one

Introduction: The Significance of the Pyridazinone Core

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] This six-membered ring system, containing two adjacent nitrogen atoms, serves as a versatile scaffold for developing therapeutic agents with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] The specific compound, this compound, incorporates key pharmacophoric features: a chlorinated pyridazinone core, which is crucial for modulating electronic properties and providing a site for further functionalization, and a morpholine moiety, a privileged structure in drug design known to improve pharmacokinetic properties such as solubility and metabolic stability.

This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule is logically approached through a two-step sequence starting from the commercially available 4,5-dichloropyridazin-3(2H)-one. The strategy hinges on two fundamental and high-yielding transformations in heterocyclic chemistry: N-alkylation and nucleophilic aromatic substitution (SNAr).

-

Step 1: N-Methylation. The first step involves the selective methylation of the pyridazinone ring nitrogen (N-2) to yield the key intermediate, 4,5-dichloro-2-methylpyridazin-3(2H)-one .

-

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr). The second step is the substitution of one of the chlorine atoms on the pyridazinone ring with morpholine. The critical aspect of this step is controlling the regioselectivity to ensure the morpholine moiety is introduced at the C-5 position.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 4,5-dichloro-2-methylpyridazin-3(2H)-one

The initial step focuses on the N-methylation of 4,5-dichloropyridazin-3(2H)-one. This reaction proceeds via a standard SN2 mechanism where the pyridazinone nitrogen acts as a nucleophile, attacking the electrophilic methyl group of an alkylating agent.

Causality Behind Experimental Choices

-

Alkylating Agent : Both iodomethane and dimethyl sulfate are effective methylating agents.[4][5] Iodomethane is highly reactive, while dimethyl sulfate is a less expensive but more toxic alternative. The choice often depends on laboratory availability and safety protocols.

-

Base : A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is required to deprotonate the N-H of the pyridazinone, increasing its nucleophilicity and facilitating the reaction.[4][5] Potassium carbonate is a milder, non-nucleophilic base suitable for reactions in organic solvents like acetonitrile, while NaOH is used in aqueous or biphasic systems.

-

Solvent : Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the starting material and the base, facilitating the reaction while not interfering with the nucleophilic attack.[4] Methanol can also be used, particularly with NaOH.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylation of similar pyridazinone systems.[4][5]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| 4,5-dichloropyridazin-3(2H)-one | 164.97 | 10.0 g | 60.6 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 16.8 g | 121.2 mmol |

| Iodomethane (CH₃I) | 141.94 | 4.0 mL | 64.3 mmol |

| Acetonitrile (CH₃CN) | 41.05 | 80 mL | - |

Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol), potassium carbonate (16.8 g, 121.2 mmol), and acetonitrile (80 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add iodomethane (4.0 mL, 64.3 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Purify the residue by column chromatography (eluent: dichloromethane) or by recrystallization from ethanol to afford 4,5-dichloro-2-methylpyridazin-3(2H)-one as an off-white to yellow crystalline solid.[4]

Expected Yield : ~76% (approx. 8.2 g).[4] Characterization Data :

-

Melting Point : 87-91 °C.[4]

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.18 (s, 1H), 3.70 (s, 3H).[4]

-

Mass Spectrum (m/z) : 179 [M+H]⁺.[4]

Part 2: Synthesis of this compound

This step involves the regioselective nucleophilic aromatic substitution (SNAr) of a chlorine atom from the dichlorinated intermediate with morpholine.

Mechanism and Regioselectivity

The pyridazinone ring is electron-deficient due to the presence of two electronegative nitrogen atoms and the carbonyl group, making it susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.

-

Addition : The nucleophile (morpholine) attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination : The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

The key to this synthesis is the regioselectivity of the attack. In 4,5-dichloro-2-methylpyridazin-3(2H)-one, the C-5 position is generally more reactive towards nucleophiles than the C-4 position. This is attributed to the electronic influence of the adjacent carbonyl group and the N-2 nitrogen, which can better stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at C-5. Studies on similar systems confirm that nucleophilic substitution preferentially occurs at the C-5 position.[6][7]

Caption: General mechanism for the SNAr reaction on the pyridazinone core.

Detailed Experimental Protocol

This protocol is based on analogous reactions of dichloropyridazinones with various amines.[8][9]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| 4,5-dichloro-2-methylpyridazin-3(2H)-one | 179.00 | 5.0 g | 27.9 mmol |

| Morpholine | 87.12 | 4.87 mL | 55.8 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.7 g | 55.8 mmol |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure

-

In a 100 mL round-bottom flask, dissolve 4,5-dichloro-2-methylpyridazin-3(2H)-one (5.0 g, 27.9 mmol) in dimethylformamide (DMF, 50 mL).

-

Add potassium carbonate (7.7 g, 55.8 mmol) and morpholine (4.87 mL, 55.8 mmol) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction's progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 150 mL of ice-water.[8][9] A precipitate should form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product in a vacuum oven.

-

If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to obtain the pure this compound.[9]

Safety and Handling Precautions

-

Iodomethane and Dimethyl Sulfate : These are potent alkylating agents and are classified as carcinogens. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Phosphorus Oxychloride (if used for chlorination) : This is a highly corrosive and toxic substance that reacts violently with water. It must be handled in a fume hood.[10]

-

Solvents : Acetonitrile and DMF are flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The is a robust and efficient process that relies on well-established reactions in heterocyclic chemistry. The two-step approach, involving N-methylation followed by a regioselective nucleophilic aromatic substitution, provides a reliable route to this valuable pyridazinone derivative. The principles and protocols outlined in this guide offer a solid foundation for researchers and scientists engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

References

-

El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 15(12), 9137–9151. [Link][11]

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link][2]

-

Jain, A. K., Sharma, S., & Vaidya, A. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 4(8), 2916-2929. [Link][12]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link][3]

-

Gowda, B. T., et al. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3055. [Link][5]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link][1]

-

Arora, S., et al. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(3), x220268. [Link][8]

-

Yoon, Y. J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(5), 1083-1088. [Link][6]

-

Arora, S., et al. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 323–326. [Link][9]

-

Yoon, Y. J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Bulletin of the Korean Chemical Society, 22(5), 459-460. [Link][7]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 [chemicalbook.com]

- 5. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Semantic Scholar [semanticscholar.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

physicochemical properties of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one

Starting Data Gathering

I've initiated comprehensive searches to identify the physicochemical properties of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one. I am currently focusing on gathering its chemical structure, molecular weight, melting point, boiling point, solubility, pKa, and any relevant spectroscopic data.

Analyzing Methodological Approaches

I'm now shifting my focus to identifying established experimental protocols to determine key physicochemical parameters for the compound. I am looking into methodologies from reputable sources to inform the technical guide. My priority is finding well-vetted procedures for solubility, logP, and pKa measurements. I have also started compiling context by searching for synthesis methods, applications, and biological activity data.

Commencing Data Compilation

I'm now starting a more extensive data gathering phase, similar to my previous attempt. I'm focusing on the compound's physicochemical properties, seeking established experimental protocols from reliable sources to measure solubility, logP, and pKa. I'll then move towards compiling synthesis and application context, and I am structuring the technical guide by introducing the compound, its properties and data. I'm also preparing to create a visual diagram using a DOT script.

Examining Compound Data

I've just started gathering data on a compound, focusing on its physicochemical properties. I've got its molecular weight and a computed XLogP3-AA value from PubChem. I've also located a safety data sheet for this compound, and am reviewing it now.

Refining Data Acquisition

I'm now focusing on this compound. I've found a melting point for a closely related compound and extensive experimental methods for determining pKa, logP, and aqueous solubility. My search for direct experimental values is ongoing, but I will consider structurally similar analogs for estimation. I am also gathering information on synthesis and biological activity of similar pyridazinone derivatives for context.

Expanding Data Search

I'm now focusing on gathering more specific experimental data. I'm prioritizing direct values for melting point, boiling point, pKa, and solubility of the target compound. If these are unavailable, I'll focus on close analogs for estimations. I've also outlined my data organization and whitepaper structure. I will include a DOT script for a Graphviz diagram.

Deepening Property Investigations

I'm now zeroing in on this compound, with CAS 1080-85-9. I've found a melting point, but still seek the boiling point, solubility, and pKa, so I can start to make estimations based on analogs. I'm focusing on synthesis and biological activity of similar derivatives to flesh out the introduction. I'm also preparing for the whitepaper structure, including a DOT script for a Graphviz diagram and citations to meet integrity requirements.

Compiling Initial Data

I've successfully pinpointed key physicochemical data for the target: this compound. I now have its molecular weight, along with a melting point of 131°C, and a boiling point clocked at 309°C.

Analyzing Further Data Points

I've got the essential physicochemical data in hand now, including the molecular weight, melting, and boiling points for the target compound. I have not yet found the experimental data for aqueous solubility, pKa, and logP. I found computed data for the un-substituted analog to approximate, and I have found the shake-flask and potentiometric titration methods. The next steps are the whitepaper organization, the data tables, the experimental protocols with justifications, and the Graphviz diagram. I am ready to generate the full response now.

Expanding Data Acquisition

I've added more details to the initial physicochemical data for this compound. I now have the molecular weight, melting point (131°C), and boiling point (309.4°C). While the search is still on for experimental data for aqueous solubility, pKa, and logP, I have located computed values for a related analog which I will mark appropriately. I also found relevant experimental protocols, and I can now proceed to the generation phase.

The Pyridazinone Scaffold: A Privileged Core for Modulating Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its remarkable synthetic versatility allows for precise functionalization, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[3][4][5] This guide provides a deep dive into the core biological activities of pyridazinone derivatives, moving beyond a simple catalog of effects to offer insights into mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used to validate these activities. We will explore the compound class's significant impact on cardiovascular diseases, inflammation, and oncology, presenting the information from the perspective of a senior application scientist to bridge the gap between theoretical chemistry and practical drug discovery.

The Pyridazinone Core: Physicochemical Properties and Synthetic Versatility

The foundational 3(2H)-pyridazinone structure is a planar, π-deficient heteroaromatic system.[6] This inherent electronic nature, combined with the presence of a lactam moiety, provides a unique combination of hydrogen bonding capabilities and dipole moments that are crucial for molecular recognition by biological targets. The true power of the scaffold lies in its amenability to chemical modification at multiple positions (the N-2, C-4, C-5, and C-6 positions), which allows for the fine-tuning of steric, electronic, and lipophilic properties.[7][8] This synthetic tractability is the primary reason why pyridazinone derivatives have been successfully developed to target a diverse array of enzymes, receptors, and signaling pathways.[1][3]

Cardiovascular Applications: Targeting Inotropy, Vasodilation, and Hemostasis

Pyridazinone derivatives have a rich history in cardiovascular medicine, with several compounds entering clinical use or late-stage trials.[9] Their mechanisms often provide advantages over existing therapies by targeting distinct pathways that regulate cardiac muscle contraction and vascular tone.

Cardiotonic Activity: A Two-Pronged Approach

Many pyridazinone-based cardiotonic agents function as either phosphodiesterase 3 (PDE3) inhibitors or Ca2+ sensitizers, offering a more nuanced approach to increasing cardiac output compared to traditional cardiac glycosides.

Mechanism of Action: PDE3 Inhibition

In cardiomyocytes, the enzyme PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 by pyridazinone derivatives leads to an accumulation of intracellular cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates several key targets, including L-type calcium channels and phospholamban. The net result is an increased influx of Ca2+ into the cell and enhanced sarcoplasmic reticulum Ca2+ uptake and release, leading to a more forceful contraction (positive inotropy).[10][11]

Mechanism of Action: Ca2+ Sensitization

A newer class of pyridazinones, exemplified by MCI-154, exerts its positive inotropic effect by directly sensitizing the contractile machinery (myofilaments) to calcium.[12] These agents enhance the binding of Ca2+ to troponin C, which triggers the conformational changes in the troponin-tropomyosin complex necessary for actin-myosin cross-bridge formation.[12] This mechanism is highly desirable as it increases contractility without significantly elevating intracellular Ca2+ concentrations, thereby reducing the risk of Ca2+-overload-induced arrhythmias.[12]

Quantitative Data: Cardiotonic Potency

| Compound | Primary Mechanism | In Vivo Potency (Dog Model) | Reference |

| Amrinone | PDE3 Inhibitor | ED30: 471.9 µg/kg | [13] |

| MCI-154 | Ca2+ Sensitizer | ED30: 8.5 µg/kg | [13] |

| Compound 5 | Ca2+ Sensitizer | ED30: 4.4 µg/kg | [13] |

| Indolidan | PDE3 Inhibitor | Relative Potency: 1.53 (vs Milrinone) | [14] |

| Compound 36 | PDE3 Inhibitor | Relative Potency: 2.11 (vs Milrinone) | [14] |

Experimental Protocol: In Vivo Assessment of Cardiotonic Activity

This protocol provides a framework for evaluating positive inotropic effects in an anesthetized dog model, a standard for preclinical cardiovascular assessment.[13][14]

-

Animal Preparation: Beagle dogs are anesthetized with sodium pentobarbital. A catheter is inserted into the left ventricle via the carotid artery to measure cardiac contractility.

-

Parameter Measurement: The primary endpoint is the maximal rate of rise of the left ventricular pressure (dP/dtmax), a key indicator of cardiac contractility. Heart rate and blood pressure are also monitored.

-

Drug Administration: Test compounds are administered intravenously (i.v.).

-

Data Analysis: The dose required to increase dP/dtmax by 30% (ED30) is calculated from the dose-response curve. The activity can be compared to a standard cardiotonic agent like digoxin or milrinone.[11][13]

Antihypertensive and Vasodilatory Effects

Pyridazinone derivatives can lower blood pressure through various mechanisms, including direct vasodilation.[15][16]

Mechanism of Action

The vasodilatory action of some pyridazinones has been linked to their ability to inhibit angiotensin-converting enzyme (ACE) or to act as α1-adrenoceptor antagonists, which leads to the relaxation of vascular smooth muscle.[9][17] More recent studies have focused on developing direct-acting vasodilators analogous to hydralazine, with some new derivatives showing significantly greater potency.[16][18]

Quantitative Data: Vasorelaxant Activity

| Compound | In Vitro Vasorelaxant Activity (EC50, µM) | Reference |

| Hydralazine (Reference) | 18.21 | [16] |

| Nitroglycerin (Reference) | 0.1824 | [16] |

| Compound 2e | 0.1162 | [16] |

| Compound 2h | 0.07154 | [16] |

| Compound 2j | 0.02916 | [16] |

Experimental Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

This is a standard and widely used method for routine blood pressure screening in rodent models of hypertension.[19][20]

-

Animal Acclimatization: Rats are trained for several days by being placed in a restrainer to minimize stress-induced blood pressure fluctuations.

-

Cuff Placement: An inflatable cuff and a photoelectric sensor are placed around the base of the rat's tail.

-

Measurement Cycle: The cuff is automatically inflated to a pressure sufficient to occlude blood flow. The pressure is then slowly and linearly released.

-

Data Acquisition: The sensor detects the return of the arterial pulse as the pressure falls. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

Compound Evaluation: A baseline blood pressure is established before oral or intraperitoneal administration of the test pyridazinone derivative. Blood pressure is then monitored at set time intervals to determine the compound's effect and duration of action.[19]

Anti-inflammatory Modulation

Chronic inflammation underlies numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy, but their use is often limited by gastrointestinal side effects.[4][21] Pyridazinone derivatives represent a promising class of anti-inflammatory agents, often designed to selectively target inflammatory mediators with an improved safety profile.[7][22]

Mechanism of Action: COX-2 and NF-κB Inhibition

A primary mechanism for the anti-inflammatory activity of pyridazinones is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8][23] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce the production of pro-inflammatory prostaglandins with a lower risk of gastrointestinal toxicity.[7] Other derivatives exert their effects by inhibiting the lipopolysaccharide (LPS)-induced activation of Nuclear Factor kappa B (NF-κB), a master regulator of the inflammatory response.[23][24] Preventing NF-κB activation blocks the transcription of numerous pro-inflammatory genes, including cytokines like IL-6.[24]

Experimental Protocol: In Vitro LPS-Induced NF-κB Inhibition Assay

This cell-based assay is a robust method to screen for compounds that interfere with a critical inflammatory signaling pathway.[23][24]

-

Cell Line: Human monocytic THP1-Blue™ cells are used. These cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture and Treatment: Cells are plated in a 96-well plate. They are pre-incubated with various concentrations of the test pyridazinone derivatives for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 100 ng/mL to induce NF-κB activation. A vehicle control (no compound) and an unstimulated control (no LPS) are included.

-

Incubation: The plate is incubated for 18-24 hours to allow for NF-κB activation and subsequent SEAP expression and secretion.

-

Detection: A sample of the cell culture supernatant is transferred to a new plate. A SEAP detection reagent (e.g., QUANTI-Blue™) is added, which turns purple/blue in the presence of SEAP.

-

Quantification: The absorbance is read at 620-655 nm using a spectrophotometer. The level of color development is directly proportional to NF-κB activity.

-

Data Analysis: The percentage inhibition of NF-κB activity is calculated for each compound concentration relative to the LPS-stimulated control. This allows for the determination of an IC50 value.

Anticancer Activity: A Multi-Targeted Approach

The pyridazinone scaffold is emerging as a viable core for developing potent anticancer agents that work through diverse mechanisms, including the inhibition of critical pathways in cancer cell proliferation and survival.[5][6][15]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A key strategy in modern oncology is the targeting of protein kinases that are aberrantly activated in cancer cells. Several pyridazinone derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.[25] Other derivatives act as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell malignancies.[15] Beyond kinase inhibition, some pyridazinones, such as the derivative Pyr-1, have been shown to exert potent cytotoxic effects by inducing apoptosis (programmed cell death) and causing the accumulation of poly-ubiquitinated proteins, leading to cellular stress and death.[26]

Quantitative Data: Cytotoxicity Against Human Cancer Cell Lines

| Compound | Cell Line | Activity (CC50 or IC50) | Mechanism | Reference |

| Pyr-1 | HL-60 (Leukemia) | Low µM / nM range | Apoptosis Induction | [26] |

| DCPYR | MAC16 (Colon) | IC50: 5 ± 0.4 µM | Antineoplastic | [27] |

| Compound 17 | MCF-7 (Breast) | Potent (vs Doxorubicin) | Urokinase Inhibition | [28] |

| Compound 10l | A549 (Lung) | Induces G0-G1 Arrest | VEGFR-2 Target | [25] |

Experimental Protocol: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screen for anticancer drugs.

-

Cell Plating: Human cancer cells (e.g., HL-60, MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test pyridazinone derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours to allow the compound to exert its effect.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After a 2-4 hour incubation with MTT, the medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured, typically at 570 nm, using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are expressed as a percentage of the vehicle control, and the concentration that inhibits cell growth by 50% (IC50 or CC50) is calculated.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into pyridazinone derivatives has generated significant SAR insights. For example, in the cardiovascular space, the nature and length of the spacer between the pyridazinone core and an arylpiperazine moiety can dramatically influence affinity and selectivity for α1-adrenoceptors.[17][29] For anti-inflammatory agents, substitutions at the C-6 position of the pyridazinone ring are critical for COX-2 inhibitory activity.[1] Similarly, for antihypertensive compounds, specific substituents like furyl and nitro groups on a phenyl ring at C-6 have been shown to enhance vasorelaxant potency.[18]

The future of pyridazinone research is bright. The scaffold's versatility makes it an ideal candidate for the development of multi-target agents, such as dual antimicrobial-anticancer drugs, which could address complex diseases and combat drug resistance.[25] Continued exploration of SAR, aided by computational modeling and pharmacophore generation, will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, solidifying the pyridazinone core's status as a truly privileged scaffold in drug discovery.[11][16][17]

References

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.

- Synthesis and Antihypertensive Activity of Some Novel Pyridazinones.

- Pyridazinones and Structurally Related Derivatives with Anti-Inflamm

- Synthesis, characterization and antihypertensive activity of pyridazinone deriv

- Anti-inflammatory activity of pyridazinones: A review. PubMed.

- Pyridazinones and Structurally Related Derivatives with Anti-Inflamm

- Anti‐inflammatory activity of pyridazinones: A review.

- Recent Advances in Anti-inflammatory Potential of Pyridazinone Deriv

- Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives With Affinity Toward alpha(1)- And alpha(2)-adrenoceptors. PubMed.

- Pyridazinone: Current Progress in Synthesis of its Deriv

- Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PubMed Central.

- Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)

- A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)

- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing.

- Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Synthesis and biological evaluation of some new pyridazinone deriv

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry.

- Synthesis and biological evaluation of some new pyridazinone deriv

- Study on pyridazinone derivative MCI-154 as a cardiotonic agent.

- Synthesis of new 4,5-3(2H)

- Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PubMed Central.

- Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science.

- A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation.

- Various Chemical and Biological Activities of Pyridazinone Deriv

- SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research.

- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.

- Structure‐activity relationship of the synthesized pyridazine derivatives.

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Bentham Science.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 10. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jsirjournal.com [jsirjournal.com]

- 13. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iajpr.com [iajpr.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis and biological evaluation of some new pyridazinone derivatives | Semantic Scholar [semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scholarena.com [scholarena.com]

- 28. benthamscience.com [benthamscience.com]

- 29. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one: Elucidating Molecular Architecture

This technical guide provides an in-depth exploration of the spectroscopic analysis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry. Pyridazinone derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation is a critical step in the development of new therapeutic agents and understanding their mode of action. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for the comprehensive spectroscopic characterization of this molecule.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of atoms and functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting the data obtained from various analytical techniques.

Chemical Structure:

Caption: Chemical structure of this compound.

The pyridazinone core, a six-membered ring with two adjacent nitrogen atoms, is substituted with a chloro group, a methyl group, and a morpholino group. Each of these components will contribute uniquely to the overall spectroscopic profile. The following sections will detail how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy can be employed to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | Triplet | 4H | -CH₂-O- (Morpholine) | Protons on carbons adjacent to the oxygen atom in the morpholine ring are deshielded. |

| ~3.40 | Triplet | 4H | -CH₂-N- (Morpholine) | Protons on carbons adjacent to the nitrogen atom in the morpholine ring. |

| ~3.60 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen of the pyridazinone ring. |

| ~7.80 | Singlet | 1H | C₆-H | The single proton on the pyridazinone ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Principle: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum of this compound:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O (C₃) | Carbonyl carbon of the pyridazinone ring. |

| ~150 | C₅ | Carbon attached to the morpholino group. |

| ~135 | C₆ | Olefinic carbon with an attached proton. |

| ~125 | C₄ | Carbon attached to the chloro group. |

| ~67 | -CH₂-O- (Morpholine) | Carbons adjacent to the oxygen in the morpholine ring. |

| ~50 | -CH₂-N- (Morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |

| ~35 | N-CH₃ | Methyl carbon attached to the nitrogen of the pyridazinone ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize the same NMR spectrometer as for the ¹H experiment.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular weight of C₉H₁₂ClN₃O₂ is 229.67 g/mol .[4] A prominent peak is expected at m/z 229. Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak at m/z 231 with approximately one-third the intensity of the M⁺ peak should be observed.

-

Key Fragmentation Pathways:

-

Loss of the morpholino group.

-

Loss of the chloro group.

-

Cleavage of the pyridazinone ring.

-

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization source.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable spray and maximize the signal of the analyte.

-

-

Data Acquisition:

-

Acquire data in positive ion mode.

-

Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the fragment ions.

-

Caption: Workflow for ESI-MS Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

Predicted IR Spectrum of this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1670 | C=O (Amide) | C=O stretch |

| ~1600 | C=C | C=C stretch (ring) |

| ~1115 | C-O-C | C-O stretch (morpholine) |

| ~750 | C-Cl | C-Cl stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

Predicted UV-Vis Spectrum of this compound:

The conjugated system of the pyridazinone ring is expected to give rise to one or more absorption bands in the UV region, likely between 200 and 400 nm. The exact position and intensity of the absorption maximum (λ_max) will depend on the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_max.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

-

Data Acquisition:

-

Record the spectrum over a range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic approach, where the data from each technique provides a piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation information, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure. Together, these methods provide a self-validating system for the unambiguous confirmation of the molecular structure, an essential step in the journey of drug discovery and development.

References

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. [Link]

-

Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. ResearchGate. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyridazinone Compounds

This guide provides an in-depth exploration of the discovery and synthesis of novel pyridazinone compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, the rationale behind experimental choices, and provide actionable protocols, grounding our discussion in authoritative scientific literature.

The Pyridazinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a significant pharmacophore in drug discovery.[1][2] Its versatile structure allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyridazinone derivatives have shown considerable promise in the development of therapeutic agents for a multitude of conditions, including cardiovascular diseases, cancer, inflammation, and microbial infections.[1][2][3] The inherent "drug-like" properties of this scaffold make it a focal point for the design and synthesis of novel therapeutic agents.[4]

The biological significance of pyridazinones is vast, with derivatives exhibiting activities such as:

-

Cardiovascular Effects: Including vasorelaxant, antihypertensive, and antiplatelet activities.[3][5][6]

-

Anticancer Properties: Demonstrating potential in targeted cancer therapy.[3]

-

Anti-inflammatory Action: With some derivatives being developed as non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

-

Antimicrobial and Antiviral Activities: Showing efficacy against various pathogens.[7]

-

Central Nervous System (CNS) Effects: Including antidepressant and anticonvulsant properties.[4][7]

This wide range of bioactivity underscores the importance of developing efficient and robust synthetic methodologies to explore the chemical space around the pyridazinone core.

Core Synthetic Strategies for the Pyridazinone Ring

The construction of the pyridazinone ring is a well-explored area of synthetic chemistry. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the need for scalability.

The Classical Approach: Condensation of γ-Ketoacids with Hydrazines

A foundational and widely employed method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid or its corresponding ester with a hydrazine derivative.[9][10] This approach is valued for its reliability and the commercial availability of a diverse range of starting materials.

The general reaction scheme is as follows:

Caption: General workflow for the classical synthesis of pyridazinones.

This protocol details the synthesis of a representative pyridazinone derivative from β-benzoylpropionic acid and hydrazine hydrate.

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate

-

Ethanol

-

Ice water

-

Standard reflux apparatus

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure.

-

Pour the concentrated residue into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and dry it to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H-NMR, and 13C-NMR, and by melting point determination.[6]

Modern Methodologies: One-Pot, Three-Component Synthesis

In the quest for more efficient and environmentally friendly synthetic routes, one-pot, multi-component reactions have gained prominence. A notable example is the three-component synthesis of pyridazinones from an aldehyde, dimethyl succinate, and hydrazine hydrate.[11]

Caption: Workflow for a one-pot, three-component pyridazinone synthesis.

This approach offers several advantages over the classical two-step condensation, including reduced reaction times, higher yields, and simpler work-up procedures.[11]

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the classical and modern synthetic approaches for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[11]

| Parameter | Classical Two-Step Condensation | Novel One-Pot, Three-Component Reaction |

| Starting Materials | β-Benzoylpropionic acid, Hydrazine hydrate | Benzaldehyde, Dimethyl succinate, Hydrazine hydrate |

| Solvent | Ethanol | Ethanol |

| Catalyst | None (reflux) | Potassium hydroxide |

| Reaction Time | 8-10 hours | 4-6 hours |

| Yield | 70-80% | 85-92% |

| Work-up | Concentration and pouring into ice water | Simple filtration |

Mechanistic Insights and Rationale

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols and troubleshooting unexpected outcomes. The cyclocondensation of γ-ketoacids with hydrazines proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.

The choice of solvent and catalyst can significantly influence the reaction rate and yield. For instance, acidic or basic conditions can catalyze the key steps of hydrazone formation and cyclization. In modern multicomponent reactions, the catalyst plays a pivotal role in facilitating the initial condensation steps, enabling the entire sequence to occur in a single pot.[3]

Authoritative Grounding and Key Considerations

The synthesis of novel pyridazinone derivatives is a dynamic field of research. Recent advancements include the use of ultrasound promotion to achieve high yields in shorter reaction times and the development of new catalysts.[3] When designing a synthetic strategy, it is essential to consider the desired substitution pattern on the pyridazinone core, as this will dictate the choice of starting materials and reaction conditions. For example, substitutions at the N-2 position are typically achieved by post-synthesis alkylation or arylation of the pyridazinone nitrogen.[5]

Structure-activity relationship (SAR) studies are also a critical component of the drug discovery process, guiding the design of more potent and selective analogues.[1][2]

Future Perspectives

The exploration of the pyridazinone scaffold is far from complete. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including flow chemistry and biocatalysis. Furthermore, the continued investigation of the biological activities of novel pyridazinone derivatives holds the promise of discovering new therapeutic agents for a wide range of diseases. The inherent versatility of the pyridazinone core ensures its continued relevance in the field of medicinal chemistry.[2]

References

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

-

A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.). ResearchGate. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

-

Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [https://sarpublication.com/sar-journal-of-pharmacy-sj p-volume-2-issue-5-jul-2019/]([Link] p-volume-2-issue-5-jul-2019/)

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Ingenta Connect. [Link]

-

designing, synthesis and biological evaluation of novel pyridazinone derivatives. (2003). Semantic Scholar. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

-

Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. (n.d.). ResearchGate. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

-

Synthetic route for preparation of pyridazinone derivatives (3–17). (n.d.). ResearchGate. [Link]

-

Recent Advances in Pyridazine Chemistry. (1990). Semantic Scholar. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 7. sarpublication.com [sarpublication.com]

- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. iglobaljournal.com [iglobaljournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Topic: 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one Structural Analogs: A Strategic Guide to Synthesis and Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus is a privileged heterocyclic scaffold renowned for its expansive pharmacological potential, forming the core of numerous therapeutic agents.[1][2] This guide focuses on the systematic exploration of structural analogs derived from the specific lead compound, 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one. We present a comprehensive framework for the strategic design, synthesis, and biological evaluation of novel analogs. By deconstructing the lead compound into its key pharmacophoric components, we provide expert rationale for targeted modifications aimed at elucidating structure-activity relationships (SAR) and optimizing for potency, selectivity, and desirable pharmacokinetic profiles. This document serves as a technical blueprint for researchers engaged in the discovery of next-generation therapeutics targeting a wide array of disease areas, including oncology, inflammation, and cardiovascular disorders.[3][4]

The Pyridazinone Scaffold: A Privileged Core in Drug Discovery

The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention from medicinal chemists for decades.[5] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging with a diverse range of biological targets. Consequently, pyridazinone derivatives have been reported to exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[6][7][8][9]

Several marketed drugs, such as the cardiotonic agents pimobendan and levosimendan, feature the pyridazinone core, validating its clinical and commercial relevance.[7][9] The scaffold's value lies in its synthetic tractability and the potential for substitution at multiple positions, which permits the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes.[10] The exploration of novel pyridazinone analogs continues to be a highly productive field of research, promising the discovery of innovative treatments for complex diseases.[4][11]

Deconstruction of the Lead Compound: this compound

To strategically design effective analogs, we must first understand the potential contribution of each substituent in the lead compound. The structure can be dissected into four key regions ripe for modification.

-

The Pyridazinone Core: This foundational scaffold provides the essential geometry for target binding and is generally retained during initial analog exploration.

-

C4-Chloro Group: The chlorine atom at position 4 is a critical handle for synthetic diversification. As an electron-withdrawing group and a potential leaving group, it can be substituted with various nucleophiles (e.g., amines, thiols, alcohols) to introduce a wide array of functional groups, profoundly impacting target engagement and physicochemical properties.

-

N2-Methyl Group: The small methyl group on the pyridazinone nitrogen (N2) occupies a key vector. Replacing this methyl group with larger alkyl chains, aryl groups, or functionalized linkers can probe for additional binding pockets and modulate solubility and metabolic stability.

-

C5-Morpholino Group: The morpholine ring is a well-established pharmacophore in its own right, often used to improve aqueous solubility and pharmacokinetic properties.[12][13] Analogs can be created by replacing it with other cyclic amines (e.g., piperidine, piperazine) or acyclic amines to investigate the impact on potency and selectivity.

Strategic Design of Structural Analogs

A systematic approach to analog design involves modifying one region of the molecule at a time to generate clear and interpretable Structure-Activity Relationship (SAR) data. The diagram below illustrates the primary points of diversification (R1, R2, R3) on the core scaffold.

Caption: General synthetic workflow for analog generation.

Protocol 1: Synthesis of the Core Intermediate

This protocol describes a plausible route to a key intermediate, which can then be diversified.

-

Step A: Synthesis of 4,5-dichloro-2-methylpyridazin-3(2H)-one.

-

To a solution of mucochloric acid (1 eq.) in ethanol, add methylamine (1.1 eq., 40% in water) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the dichlorinated pyridazinone intermediate. This step is based on common pyridazinone synthesis strategies. [5]

-

-

Step B: Synthesis of 4-chloro-5-morpholino-2-methylpyridazin-3(2H)-one (Lead Compound Precursor).

-

Dissolve the product from Step A (1 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Add morpholine (1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

Heat the mixture to 80 °C and stir for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the target precursor.

-

Protocol 2: Diversification at the C4 Position (R1 Analogs)

-

General Procedure for Nucleophilic Aromatic Substitution.

-

Dissolve the precursor from Protocol 1, Step B (1 eq.) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add the desired nucleophile (e.g., a primary/secondary amine or a thiol, 1.5 eq.) and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).

-

Heat the reaction mixture at a temperature between 80-120 °C until the starting material is consumed (monitor by LC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product via column chromatography or preparative HPLC to obtain the final C4-substituted analog. This method is a standard approach for modifying chloropyridazines. [2][14]

-

Framework for Biological Evaluation

A tiered screening approach is essential for efficiently identifying promising candidates from the synthesized library. The choice of assays should be hypothesis-driven, based on the known pharmacology of the pyridazinone class. [3][11]

Caption: A tiered workflow for biological evaluation of analogs.

Data Interpretation and Lead Optimization

The primary goal of the initial analog synthesis and screening is to generate SAR data that will guide the design of a more potent and selective second-generation of compounds. Data should be systematically organized to facilitate analysis.

Table 1: Hypothetical SAR Data for C4-Analogs

| Compound ID | R1 Substituent | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index | Cell Viability EC₅₀ (µM) |

| Lead-01 | -Cl | 550 | >10,000 | >18 | 25.0 |

| ANA-01 | -NH₂ | 480 | >10,000 | >20 | 21.5 |

| ANA-02 | -NH(CH₃) | 250 | 8,500 | 34 | 15.2 |

| ANA-03 | -N(CH₃)₂ | 110 | 6,200 | 56 | 8.7 |

| ANA-04 | -NH(Cyclopropyl) | 75 | 9,100 | 121 | 5.1 |

| ANA-05 | -OH | 1,200 | >10,000 | >8 | >50 |

| ANA-06 | -SCH₃ | 890 | >10,000 | >11 | 33.0 |

Interpretation of Hypothetical Data:

-

Causality: Replacing the C4-chloro group with small, basic amines (ANA-01 to ANA-04) improves potency against the primary target. This suggests a key hydrogen bond acceptor or donor interaction in this region of the binding pocket.

-

SAR Trend: Potency increases with the substitution on the amine (NH₂ < NHCH₃ < N(CH₃)₂), but the bulky cyclopropylamine (ANA-04) provides the best activity, indicating a specific hydrophobic pocket.

-

Self-Validation: The poor activity of the hydroxyl (ANA-05) and methylthio (ANA-06) analogs confirms that an amine is likely crucial for activity, validating the hypothesis generated from the initial hits.

-

Next Steps: Based on these results, a subsequent library would focus on exploring a wider range of cyclic and acyclic amines at the C4 position to further optimize the interaction observed with ANA-04.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for a drug discovery campaign. Its synthetic tractability and the clear potential for diversification at key positions provide a robust platform for generating novel chemical matter. The broad biological relevance of the pyridazinone class suggests that analogs derived from this lead could be fruitfully screened against a wide variety of targets, particularly within oncology and immunology. [3][4][6]A systematic approach to analog design, guided by iterative cycles of synthesis and biological testing as outlined in this guide, will be critical for unlocking the full therapeutic potential of this compound class and developing optimized clinical candidates.

References

-

SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. [Link]

-

Azolo[d]pyridazinones in medicinal chemistry. (2020). PubMed. [Link]

-

Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 19(6). [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2024). PubMed. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). Semantic Scholar. [Link]

-

Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry. [Link]

-

Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives With Affinity Toward alpha(1) - Adrenoceptors. (n.d.). PubMed. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2024). Bentham Science. [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). National Institutes of Health. [Link]

-

Substituted pyridazin-3-(2H)-one derivatives (5a-t). (n.d.). ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2018). MDPI. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2015). National Institutes of Health. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]

-

The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (2024). ResearchGate. [Link]

-

Synthesis and Biological Activity of NewT[1][7]hiazolo[4,5-d]pyridazin-4(5H)-ones. (2016). PubMed. [Link]

-

Jain, A., & Sahu, S. K. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Bioactivity Screening of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one: A Strategic Approach for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] This guide presents a structured, multi-tiered strategy for the initial bioactivity screening of a novel derivative, 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one. We outline a logical progression from foundational cytotoxicity and broad-spectrum antimicrobial assays to more targeted, hypothesis-driven functional screens. This document provides not only detailed, field-tested protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate robust, interpretable data packages for early-stage drug discovery programs. The methodologies are designed to be self-validating through the rigorous use of controls, ensuring the scientific integrity of the findings.

Introduction: The Pyridazinone Core and the Rationale for Screening

Pyridazin-3(2H)-one and its derivatives represent a vital class of compounds in the development of new therapeutic agents.[3][4] The versatility of this chemical core allows for interaction with a multitude of biological targets, including enzymes and receptors, making it a fertile ground for drug discovery.[1] Compounds featuring this scaffold have been successfully developed into analgesic, anti-inflammatory, and cardiotonic drugs.[5][6]